Bicyclo[4.2.1]nonane
Description
Structure
2D Structure
Properties
CAS No. |
284-10-6 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-9-6-5-8(3-1)7-9/h8-9H,1-7H2 |
InChI Key |
KVLCIHRZDOKRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nonane can be synthesized through various methods. One common approach involves the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives . This method allows for the construction of the this compound skeleton with reactive functional substituents, which can be further modified for specific applications. Another method involves the [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt (II) acetylacetonate, zinc, and zinc iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic cycloaddition reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Cycloaddition Reactions
Cobalt(I)-catalyzed [6π + 2π] cycloadditions have emerged as a prominent method for synthesizing substituted bicyclo[4.2.1]nonanes. These reactions involve 2-tropylcyclohexanone (1 ) reacting with allenes (2 ) or alkynes (4 ) under catalytic conditions (e.g., Co(acac)₂(dppe)/Zn/ZnI₂ system, 60°C, 20 h).
Allene Cycloadditions
The reaction of 1 with terminal allenes produces substituted bicyclo[4.2.1]nona-2,4-dienes (3a–c ) as syn and anti stereoisomers. The yields and stereochemical ratios are summarized in Table 1 .
| Allene (2 ) | Substituent (R) | Product Ratio (syn/anti) | Yield (%) |
|---|---|---|---|
| 2a | Hex | 1:1 | 88 |
| 2b | Ph | 1:1 | 79 |
| 2c | Bn | 1:1 | 81 |
Reaction conditions: 1 (1 mmol), 2 (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60°C, 20 h .
Alkyne Cycloadditions
Similarly, alkynes (4 ) react with 1 to form bicyclo[4.2.1]nona-2,4,7-trienes (5a–l ). Table 2 highlights the yields and stereoisomeric ratios.
| Alkyne (4 ) | Substituent (R) | Product Ratio (syn/anti) | Yield (%) |
|---|---|---|---|
| 4a | Bu | 1:1.3 | 89 |
| 4b | Oct | 1:1.3 | 86 |
| 4j | 2-phthalimidobutyl | 1:3 | 88 |
Reaction conditions: 1 (1 mmol), 4 (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60°C, 20 h .
Stereoselectivity in Cycloadducts
The stereochemical outcomes of the cycloadducts depend on the orientation of the cyclohexanone substituent relative to the bicyclic framework:
-
Syn-isomers : The keto group of the cyclohexanone ring points toward the substituted part of the bicyclic system.
-
Anti-isomers : The keto group orients toward the unsubstituted part .
X-ray diffraction and NMR studies confirm these stereochemical assignments .
Reactions of Spiro Derivatives
Bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) derivatives undergo transformations such as:
-
Reduction : Using LiAlH₄ to form alcohols.
-
Oxidation : Conversion to ketones using CrO₃/H₂SO₄.
-
Grignard reactions : Alkylation or acylation at the spiro position .
These derivatives exhibit structural stability, resisting rearrangements under standard conditions .
Biological Activity
Functionally substituted bicyclo[4.2.1]nonanes demonstrate potent antitumor activity:
-
IC₅₀ values for Jurkat, K562, and U937 cell lines range from 0.021–0.048 µM for compounds like 3 and 4a–b .
The presence of reactive functional groups (e.g., cyclohexanone) enhances their therapeutic potential .
Other Reactions
Scientific Research Applications
Bicyclo[4.2.1]nonane and its derivatives have numerous applications in scientific research. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology and medicine, this compound derivatives exhibit significant biological activities, including antitumor properties . These compounds are also used in the development of new materials with unique properties, such as high thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nonane derivatives involves their interaction with specific molecular targets and pathways. For instance, certain derivatives exhibit antitumor activity by inhibiting key enzymes involved in cell proliferation . The unique structure of this compound allows it to interact with biological molecules in a specific manner, leading to its observed biological effects .
Comparison with Similar Compounds
Reactivity and Strain Analysis
- Strain Energy: Bicyclo[4.2.1]nonenes (e.g., bicyclo[4.2.1]-1(8)-nonene) exhibit strain energy comparable to trans-cyclooctene (~8–9 kcal/mol), higher than bicyclo[3.3.1]nonenes. This strain enhances electrophilic addition reactivity at bridgehead positions .
- Synthetic Yields: Bicyclo[4.2.1]nonanes synthesized via asymmetric [8 + 4] cycloadditions achieve yields of 80–84% with moderate-to-high enantioselectivity (e.g., 31: up to 92% ee) . In contrast, bicyclo[3.3.1]nonane derivatives are often synthesized in 54–82% yields using condensation or Grignard reactions .
Comparative Case Study: Natural Products
- Ocellatusones: Polyketides from Placobranchus ocellatus feature bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane cores, demonstrating structural diversity in natural bicyclic systems .
- Longifolene vs. Mediterraneols: While longifolene (bicyclo[4.2.1]nonane) is a sesquiterpene with industrial applications, mediterraneols (same core) are studied for antitumor properties .
Q & A
Q. What are the primary synthetic methodologies for constructing bicyclo[4.2.1]nonane frameworks?
The this compound skeleton is synthesized via transition metal-catalyzed cycloadditions or cyclization strategies. For example, chromium(0)-promoted [6π+2π] cycloadditions between allenes and cycloheptatriene yield enantiomerically enriched frameworks, where regiochemistry depends on substituent steric/electronic effects . Gold(I)-catalyzed 7-exo-dig cyclization is another key method, enabling stereocontrolled access to the this compound core in natural products like vibsatin A1 . Classical approaches include Ziegler ring closures and Tiffeneau-Demjanov reactions, as demonstrated in early syntheses .
Q. How can researchers confirm the conformation and stereochemistry of this compound derivatives?
Q. What thermodynamic properties are relevant for this compound derivatives?
Phase transition enthalpies (fusion, vaporization) vary significantly with substituents. For example, (E)- and (Z)-9-(cyclohexa[4.2.1]nonanylidene) isomers exhibit distinct fusion enthalpies (2.68 kJ/mol vs. 10.12 kJ/mol) and melting points (224.8 K vs. 344.4 K), highlighting structural impacts on stability .
Advanced Research Questions
Q. How do steric and electronic effects govern regioselectivity in this compound syntheses?
In chromium(0)-mediated [6π+2π] cycloadditions, bulky allene substituents favor specific transition states, while electron-withdrawing groups modulate π-orbital interactions. Subtle balance between these factors determines E/Z selectivity and bridgehead substitution patterns . Computational modeling (e.g., DFT) is recommended to predict substituent effects a priori.
Q. What intermediates explain stereochemical retention in hydride reductions of this compound precursors?
Q. How do synthetic strategies for this compound cores address challenges in natural product synthesis?
Vibsatin A1’s synthesis employs gold(I)-catalyzed cyclization to install the this compound skeleton with precise stereocontrol. Subsequent functionalization (e.g., oxidations, cross-couplings) introduces peripheral substituents while maintaining core rigidity . Retrosynthetic disconnections must prioritize bridgehead functionalization to avoid steric clashes.
Q. Why do this compound derivatives exhibit lower thermodynamic stability compared to bicyclo[3.3.1] systems?
Ring strain analysis reveals that this compound’s bridgehead angles deviate more from ideal tetrahedral geometry than those in bicyclo[3.3.1] systems. Experimental data (e.g., rearrangement tendencies during reductions) and computational strain energy calculations support this trend .
Methodological and Data Analysis Questions
Q. How can contradictions in this compound thermodynamic data be resolved?
Discrepancies in fusion/vaporization enthalpies may arise from impurities or polymorphic forms. Researchers should validate purity via HPLC or DSC and report measurement conditions (e.g., heating rates). Cross-referencing with computational thermochemistry (e.g., Gaussian calculations) can reconcile experimental vs. theoretical values .
Q. What computational tools predict the reactivity of this compound in catalytic systems?
Molecular dynamics simulations and docking studies model interactions between bicyclic frameworks and catalysts (e.g., gold(I) complexes). For cycloadditions, frontier molecular orbital (FMO) theory identifies reactive π-systems and transition states .
Q. How can enantioselective syntheses of this compound be optimized for scalability?
Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands in gold catalysis) enhance enantiomeric excess. Process optimization should focus on catalyst loading reduction and solvent selection to improve atom economy. Continuous-flow systems may mitigate steric hindrance in large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
